![molecular formula C9H6N2O B566548 Isoxazolo[5,4-e]indolizine CAS No. 110799-54-7](/img/structure/B566548.png)
Isoxazolo[5,4-e]indolizine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoxazolo[5,4-e]indolizine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is part of the broader class of indolizines, which are known for their diverse biological activities and utility in various fields of research.
准备方法
The synthesis of Isoxazolo[5,4-e]indolizine typically involves cyclization reactions starting from pyridine or pyrrole scaffolds. One common method is the oxidative coupling of 2-alkylpyridines, which can be achieved using transition metal-catalyzed reactions . Another approach involves the cyclocondensation of 2-pyridylacetate with benzophenones, followed by aldol condensation . Industrial production methods often rely on these well-established synthetic routes, optimizing reaction conditions to achieve high yields and purity.
化学反应分析
Isoxazolo[5,4-e]indolizine undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve halogenating agents or nucleophiles, leading to the formation of various substituted derivatives. Major products formed from these reactions include functionalized indolizines and their derivatives, which can be further utilized in different applications.
科学研究应用
Anticancer Applications
Isoxazolo[5,4-e]indolizine derivatives have shown promising anticancer activities across several studies:
- Indole-Isoxazole Hybrids : A series of indole-3-isoxazole-5-carboxamide derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines including Huh7 (liver), MCF7 (breast), and HCT116 (colon). The compounds exhibited IC50 values ranging from 0.7 to 35.2 µM, demonstrating significant anticancer potential compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
- Mechanism of Action : Some derivatives were found to induce cell cycle arrest in the G0/G1 phase and decrease cyclin-dependent kinase 4 levels, indicating their role in disrupting cancer cell proliferation .
- Selective COX-1 Inhibition : Research by Vitale et al. highlighted the synthesis of isoxazole derivatives that selectively inhibit cyclooxygenase-1 (COX-1), a target implicated in cancer and neuroinflammation. One compound was reported to be 20 times more potent than the lead compound against ovarian cancer cell lines .
Anti-inflammatory Properties
This compound compounds have also been evaluated for their anti-inflammatory effects:
- In Vivo Studies : In a study involving carrageenan-induced paw edema in rats, several indolyl-isoxazoles demonstrated significant reductions in inflammation, with efficacy comparable to established anti-inflammatory drugs .
- Mechanistic Insights : The anti-inflammatory action is attributed to the inhibition of pro-inflammatory mediators, making these compounds candidates for developing new anti-inflammatory therapies.
Neuroprotective Effects
Recent studies have indicated that isoxazole derivatives possess neuroprotective properties:
- Multitarget-Directed Ligands : this compound has been explored as a scaffold for developing multitarget-directed ligands aimed at treating neurodegenerative diseases like Alzheimer's. These compounds were designed to inhibit cholinesterases and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), showcasing their potential in modulating multiple pathways involved in neurodegeneration .
- Molecular Docking Studies : Molecular dynamics simulations revealed strong interactions between isoxazole derivatives and key amino acid residues in target enzymes, supporting their role as effective inhibitors .
Summary of Findings
The following table summarizes key findings related to the applications of this compound across different studies:
作用机制
The mechanism of action of Isoxazolo[5,4-e]indolizine primarily involves the inhibition of tubulin polymerization, which disrupts the mitotic process in cancer cells . This leads to cell cycle arrest and apoptosis, making it an effective antimitotic agent. The compound targets the microtubule network within the cell, preventing the proper formation of the mitotic spindle and thereby inhibiting cell division.
相似化合物的比较
Isoxazolo[5,4-e]indolizine can be compared to other indolizine derivatives, such as [1,2]oxazolo[5,4-e]isoindoles and oxazolo[3,2-a]pyridines . While these compounds share a similar core structure, this compound is unique in its specific arrangement of atoms and functional groups, which confer distinct biological activities and chemical reactivity. Its ability to overcome multidrug resistance in cancer cells sets it apart from other related compounds, highlighting its potential as a therapeutic agent.
属性
CAS 编号 |
110799-54-7 |
---|---|
分子式 |
C9H6N2O |
分子量 |
158.16 |
IUPAC 名称 |
[1,2]oxazolo[5,4-e]indolizine |
InChI |
InChI=1S/C9H6N2O/c1-2-8-4-3-7-6-10-12-9(7)11(8)5-1/h1-6H |
InChI 键 |
BKTZVIWXGILJCL-UHFFFAOYSA-N |
SMILES |
C1=CN2C(=C1)C=CC3=C2ON=C3 |
同义词 |
Isoxazolo[5,4-e]indolizine (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。